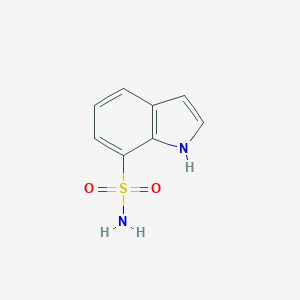

1H-Indole-7-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEDQORHGRJQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559214 | |

| Record name | 1H-Indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111048-64-7 | |

| Record name | 1H-Indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry for 1h Indole 7 Sulfonamide

Advanced Synthetic Routes for 1H-Indole-7-sulfonamide

The construction of the this compound molecule can be achieved through several sophisticated synthetic strategies, each offering distinct advantages in terms of efficiency and regioselectivity.

Direct C-H Bond Functionalization Approaches

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high atom economy. For the synthesis of 7-substituted indoles, this approach circumvents the need for pre-functionalized starting materials.

Recent studies have focused on the use of directing groups to achieve regioselective C-H functionalization at the C7 position of the indole (B1671886) ring. For instance, the installation of a di-tert-butyl phosphine (B1218219) oxide group at the N1 position of indole has been shown to direct palladium-catalyzed arylation specifically to the C7 position. nih.gov This method provides a direct route to C7-functionalized indoles, which can then be further manipulated to introduce the sulfonamide group.

Another strategy involves the C-H amidation of indoles using sulfonyl azides, catalyzed by transition metals like rhodium. researchgate.net This reaction directly introduces a sulfonamide moiety at a specific position on the indole ring, guided by a directing group. researchgate.net While much of the research has focused on C2 and C3 functionalization, these methods highlight the potential for direct C7-sulfonamidation. nih.govresearchgate.net

Multi-step Synthesis via Indole Precursors and Sulfonylation

A more traditional and widely applicable approach to the synthesis of this compound involves a multi-step sequence starting from either pre-functionalized anilines or by modifying the indole core itself.

One common method is the Bartoli indole synthesis, which utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to produce 7-substituted indoles. bhu.ac.in This can be followed by the introduction of the sulfonamide group. Another classical approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form the indole ring. By starting with appropriately substituted precursors, this method can be adapted to create the desired indole-7-sulfonamide.

Once the indole or a suitable precursor is obtained, the sulfonamide group is typically introduced in a two-step process:

Sulfonation: The indole is treated with a sulfonating agent, such as chlorosulfonic acid, to form the corresponding indole-7-sulfonyl chloride. evitachem.com Temperature control is crucial during this step to ensure regioselectivity and prevent degradation of the indole ring.

Amidation: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to yield the final this compound.

Regioselective Synthesis Strategies

Achieving regioselectivity, particularly at the C7 position of the indole ring, is a significant challenge in indole chemistry due to the higher reactivity of the C3 and C2 positions towards electrophilic substitution. bhu.ac.indergipark.org.tr Several strategies have been developed to overcome this challenge.

The use of directing groups in C-H activation, as mentioned earlier, is a primary strategy for achieving C7 selectivity. nih.gov Additionally, the choice of synthetic route plays a crucial role. The Bartoli indole synthesis, for example, is inherently suited for producing 7-substituted indoles. bhu.ac.in

Furthermore, the reaction conditions, including the choice of catalyst and base, can influence the regioselectivity of the reaction. For instance, in palladium-catalyzed C-H arylation of the drug osimertinib, which contains an indole moiety, the use of sodium tert-butoxide as a base favored arylation at the C2 position of the indole ring. nih.gov This highlights the importance of base selection in controlling the site of functionalization.

Derivatization and Structural Modification of this compound

The this compound scaffold can be further modified to explore structure-activity relationships and develop new compounds with desired properties.

N-Alkylation and N-Substitution Reactions

The nitrogen atom of the indole ring and the sulfonamide group are both amenable to alkylation and other substitution reactions.

N-Alkylation of the Indole Ring: The indole nitrogen can be alkylated using various alkylating agents. For example, reaction with methyl iodide in the presence of a base can introduce a methyl group at the N1 position. bhu.ac.in More advanced methods, such as manganese-catalyzed N-alkylation using alcohols as alkylating agents, offer a greener alternative. organic-chemistry.org Palladium-catalyzed N-alkylation reactions have also been extensively studied, allowing for the introduction of a wide range of alkyl and aryl groups. rsc.org

N-Substitution of the Sulfonamide Group: The sulfonamide nitrogen can also be functionalized. For instance, N-alkylation of sulfonamides can be achieved using alcohols in the presence of a manganese(I) pincer complex as a catalyst. organic-chemistry.org This allows for the synthesis of a diverse range of N-substituted indole-7-sulfonamides.

| Reaction Type | Reagents and Conditions | Resulting Modification |

| N-Methylation of Indole | Methyl iodide, base | Introduction of a methyl group at the N1 position of the indole ring. bhu.ac.in |

| Mn-Catalyzed N-Alkylation | Alcohols, Mn(I) PNP pincer catalyst | N-alkylation of the sulfonamide group. organic-chemistry.org |

| Pd-Catalyzed N-Alkylation | Alcohols, Palladium(II) pincer complexes, base | N-alkylation of the sulfonamide group. rsc.org |

Substitutions on the Indole Ring System

The indole ring itself is an electron-rich system and can undergo various electrophilic substitution reactions. bhu.ac.in While the C3 position is generally the most reactive, substitutions at other positions can be achieved through specific strategies. bhu.ac.in

Halogenation: The indole ring can be halogenated using reagents like N-bromosuccinimide (NBS). chemrevlett.com The position of halogenation can be influenced by the reaction conditions and the presence of other substituents. For example, bromination of bis-indoles with NBS has been reported. dergipark.org.tr

Nitration: Nitration of the indole ring can be achieved using nitrating agents. The regioselectivity of nitration is highly dependent on the reaction conditions. Under non-acidic conditions, nitration often occurs at the C3 position. However, under strongly acidic conditions, protonation at C3 can lead to substitution at the C5 position. bhu.ac.in

Hybrid Compound Synthesis Incorporating this compound Moieties

The creation of hybrid molecules that incorporate the this compound scaffold is a significant area of research, aiming to combine the functionalities of different pharmacophores to enhance biological activity. researchgate.netrsc.org These synthetic strategies often involve multi-step processes and the careful selection of coupling partners and reaction conditions.

One approach involves linking the indole-sulfonamide core with other heterocyclic systems. For instance, researchers have synthesized hybrids of indole-sulfonamides with pyrimidine (B1678525) nuclei. researchgate.net Another strategy focuses on creating bis- and tris-indole sulfonamides through alkylation and condensation reactions of N-benzylsulfonyl halides with tryptamines, resulting in novel compounds with yields ranging from 40% to 68%. researchgate.net

The synthesis of hybrid compounds can also involve the linkage of the this compound moiety to other biologically active scaffolds, such as pyrrolobenzodiazepines, acridone (B373769), and combretastatin. rsc.org For example, combretastatin–amidobenzothiazole hybrids have been synthesized, with some showing significant activity against breast cancer cell lines. rsc.org Similarly, linking pyrrolobenzodiazepine hybrids with acridone or acridine (B1665455) ring systems at the C8-position has produced potent anticancer compounds. rsc.org The synthesis of bisindole–pyrrolobenzodiazepine conjugates connected by various alkane spacers has also been reported. rsc.org

The following table provides examples of synthesized hybrid compounds incorporating an indole-sulfonamide framework and their reported findings:

| Hybrid Compound Class | Synthetic Approach | Key Findings |

| Pyrano chalcone (B49325) derivatives with indole moiety | Synthesis and evaluation for anticancer activities. | Compound 48 emerged as a potent cytotoxic agent against all tested cancer cell lines. rsc.org |

| Pyrrolobenzodiazepine-acridone/acridine hybrids | Linking at the C8-position. | Compound 65 was found to be the most potent among the synthesized compounds. rsc.org |

| Bisindole–pyrrolobenzodiazepine conjugates | Linked through different alkane spacers. | Compounds 66 and 67 showed significant anticancer activity. rsc.org |

| Indole-thiourea hybrids | Synthesized and tested against various microbes. | A synthesized compound showed higher potency compared to the reference drug ciprofloxacin. chula.ac.th |

| Indole and hydantoin (B18101) hybrids | One-pot amidoalkylation reaction. | Identified compounds with higher growth-regulating activity than indole-auxin analogues. mdpi.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. ijarsct.co.inrsc.org This involves the careful selection of solvents, the development of efficient catalysts, and the use of milder reaction conditions. rsc.orgthieme-connect.com

Solvent Selection and Optimization

The choice of solvent plays a significant role in the environmental impact of a synthetic process. In the synthesis of sulfonamides, traditional methods often employ halogenated solvents. rsc.org Green chemistry encourages the use of more environmentally friendly solvents. rsc.org

For the synthesis of indole sulfonamides, protic solvents like ethanol (B145695) and methanol (B129727), or aprotic solvents such as dichloromethane (B109758) and N,N-dimethylformamide can be utilized depending on the specific reaction step. The use of deep eutectic solvents (DES) has been explored as a green reaction medium for copper-catalyzed sulfonamide synthesis. thieme-connect.com Another approach involves using a mixture of methanol and water (MeOH/H2O) as a greener reaction medium, which avoids harsh chemicals like trifluoroacetic acid. rsc.org Some reactions have even been performed in water or under neat (solvent-free) conditions. organic-chemistry.org

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. In the synthesis of sulfonamides, various catalytic systems have been developed to replace stoichiometric reagents and avoid harsh conditions.

Ruthenium-based catalysts, such as [Ru(p-cymene)Cl2]2 with bidentate phosphine ligands, have been used for the conversion of primary and secondary amines. organic-chemistry.org Manganese dioxide has been employed as a catalyst for the N-alkylation of sulfonamides using alcohols as green alkylating agents under solvent-free conditions. organic-chemistry.org Palladium-catalyzed reactions are also common, for instance, in the three-component synthesis of arylmethylsulfonamide derivatives. organic-chemistry.org

Efforts to move away from heavy metal catalysts have led to the development of metal-free catalytic systems. For example, iodine has been used to catalyze the reaction between heteroaryl amines and the sodium salt of benzenesulfonate. The use of organocatalysts, such as chiral squaramide, has been reported for cascade sulfa-Michael addition reactions. researchgate.net

The following table summarizes green chemistry approaches in sulfonamide synthesis:

| Green Chemistry Principle | Application in Sulfonamide Synthesis |

| Solvent Selection | Use of protic solvents (ethanol, methanol), deep eutectic solvents (DES), MeOH/H2O mixtures, and solvent-free conditions. rsc.orgthieme-connect.comorganic-chemistry.org |

| Catalyst Development | Employment of ruthenium, manganese, and palladium catalysts for efficient transformations. organic-chemistry.org |

| Metal-Free Catalysis | Use of iodine and organocatalysts like chiral squaramide to avoid heavy metals. researchgate.net |

| Alternative Reagents | Utilization of stable SO2 surrogates like DABSO for Sandmeyer-type reactions. organic-chemistry.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions and improve yields. tandfonline.com |

Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity verification of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques. researchgate.netgoogle.com These methods provide crucial information about the molecular structure, functional groups, and the presence of any impurities.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the chemical structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. For instance, in an N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivative, the ¹H NMR spectrum showed characteristic signals for the indole and sulfonamide protons, while the ¹³C NMR spectrum confirmed the presence of the carbonyl and other carbon atoms. nih.gov The chemical shifts in NMR spectra can be influenced by substitution patterns on the indole ring.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. In indole-based sulfonamides, characteristic absorption bands for N-H and S=O stretching vibrations of the sulfonamide group are observed in the ranges of 3360–3190 cm⁻¹ and 1344–1147 cm⁻¹, respectively. mdpi.com

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula. researchgate.net

The table below shows typical spectroscopic data for an indole-sulfonamide derivative:

| Spectroscopic Technique | Observed Data for a Representative Indole-Sulfonamide Derivative |

| ¹H NMR (DMSO-d₆) | Signals for indole protons (e.g., C₄-H, C₆-H, C₇-H) between 8.85–7.15 ppm; SO₂NH₂ protons at 7.21–7.15 ppm. mdpi.com |

| ¹³C NMR (DMSO-d₆) | Indole C₇ at ~113.19 ppm, Indole C₄ at ~119.06 ppm, Indole C₆ at ~121.79 ppm. mdpi.com |

| IR (KBr) | N-H stretching at 3360, 3275, 3190 cm⁻¹; C=O stretching at 1643 cm⁻¹; S=O stretching at 1340, 1159 cm⁻¹. mdpi.com |

| Mass Spectrometry | Provides the molecular ion peak corresponding to the calculated molecular weight. |

Chromatographic Purity Analysis (HPLC, TLC)

Chromatographic techniques are essential for separating the desired compound from reaction byproducts and unreacted starting materials, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both the purification and purity analysis of indole sulfonamides. google.commdpi.com Reversed-phase HPLC is commonly used, where the retention time of the compound provides an indication of its polarity and purity. mdpi.com For example, the concentration of indole-3-acetic acid, a related indole compound, has been measured using HPLC with a specific retention time. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. ijarsct.co.in The separation of components on a TLC plate allows for a visual assessment of the number of compounds present in a sample.

The purity of the final product is often confirmed by a combination of these chromatographic methods, ensuring that the synthesized compound is suitable for further biological testing. ijarsct.co.in

Pharmacological and Biological Activities of 1h Indole 7 Sulfonamide and Its Analogs

Enzyme Inhibition Studies

The primary pharmacological interest in 1H-indole-7-sulfonamide and its derivatives lies in their ability to inhibit specific enzyme families. The sulfonamide moiety (SO₂NH₂) is a key zinc-binding group (ZBG), enabling these compounds to potently interact with metalloenzymes. mdpi.comnih.gov

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govunifi.it They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, cancer, and epilepsy. unifi.itmdpi.com The sulfonamide group is the most prominent class of CA inhibitors (CAIs), binding to the catalytic Zn(II) ion in the enzyme's active site. mdpi.comnih.gov Indole-based sulfonamides have been a significant focus of research to develop isoform-selective inhibitors. nih.gov

Derivatives of 1H-indole-sulfonamide have been extensively studied for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread and considered off-targets for certain therapeutic applications, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are key targets in anticancer drug design. nih.govmdpi.comrsc.org

Research on isatin-based sulfonamides, which are structurally related to indole (B1671886) sulfonamides, has shown potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. unifi.itrsc.org For instance, a series of 2/3/4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamides displayed excellent inhibitory activity against hCA IX and XII. unifi.it Similarly, novel sulfonamidoindole-based hydrazones with a 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide scaffold were synthesized and showed selective inhibition against hCA IX and XII, with six compounds exhibiting inhibition constants (Kᵢ) lower than 10 nM against either isoform. nih.govresearchgate.net These compounds demonstrated weak affinity for the off-target hCA I and II isoforms. nih.gov

Another study on indole-based benzenesulfonamides identified compound 2a as a highly potent and selective hCA II inhibitor with a Kᵢ of 5.9 nM, showing 13-fold, 34-fold, and 9-fold selectivity over hCA I, IX, and XII, respectively. mdpi.com This highlights the potential to modulate the indole scaffold to achieve selectivity for different isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Compound 2a (Indole-based benzenesulfonamide) | 76.7 | 5.9 | 200.6 | 53.1 | mdpi.com |

| Compound 2c (Indole-based benzenesulfonamide) | 144.5 | 9.0 | >10000 | 114.7 | mdpi.com |

| Compound 23 (Sulfonamidoindole-based hydrazone) | 3130 | 309 | 9.2 | 25.4 | nih.gov |

| Isatin-based Sulfonamide (Compound I) | 962 | 854 | 28.5 | 4.5 | unifi.it |

Fungal β-carbonic anhydrases are crucial for the growth, virulence, and CO₂ sensing of pathogenic fungi. nih.govmdpi.com These enzymes, such as CgNce103 from Candida glabrata and Can2 from Cryptococcus neoformans, represent novel targets for antifungal agents. nih.govnih.gov The development of inhibitors selective for fungal CAs over human isoforms is a key strategy to create new antifungals with potentially fewer side effects. nih.gov

A study investigating 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones], which are isatin-based sulfonamides, demonstrated potent inhibition against CgNce103. nih.gov All tested compounds showed Kᵢ values in the nanomolar range (6.4–63.9 nM). nih.gov The 5,7-dichloro substituted derivative (4l ) was the most effective inhibitor, with a Kᵢ of 6.4 nM. nih.govtandfonline.com Crucially, this compound exhibited high selectivity for CgNce103 over the human isoforms hCA I and hCA II, with Kᵢ values 87-fold and 122-fold higher for the human enzymes, respectively. nih.gov This selectivity suggests that the indole scaffold can be modified to specifically target fungal CAs. nih.govmdpi.com

| Compound | CgNce103 (Kᵢ, nM) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Compound 4g (R = 5-I) | 19.8 | 325.4 | 241.6 | nih.gov |

| Compound 4k (R = 7-Cl) | 12.8 | 455.1 | 895.3 | nih.gov |

| Compound 4l (R = 5,7-diCl) | 6.4 | 559.3 | 782.4 | nih.govtandfonline.com |

| Acetazolamide (Standard) | 80.5 | 250 | 12 | nih.gov |

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses three β-carbonic anhydrases (mtCA 1, 2, and 3, encoded by genes Rv1284, Rv3588c, and Rv3273, respectively) that are potential targets for developing new anti-tuberculosis drugs with novel mechanisms of action. nih.govresearchgate.net Sulfonamides have been investigated as inhibitors of these bacterial enzymes. nih.govnih.gov

A series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides were derivatized and evaluated as inhibitors of two Mtb β-CAs, Rv1284 and Rv3273. nih.gov The entire series demonstrated excellent inhibitory activity, with Kᵢ values in the nanomolar range, and several compounds were identified as subnanomolar inhibitors of these enzymes. nih.gov Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides showed effective inhibition against mtCA1 and mtCA2, with the latter being particularly sensitive to these inhibitors. mdpi.com These findings underscore the potential of indole-based sulfonamides as a basis for developing new antimycobacterial agents. nih.gov

| Compound Class | Target Enzyme | Inhibition Range (Kᵢ) | Reference |

|---|---|---|---|

| 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamide derivatives | Rv1284 & Rv3273 | Nanomolar to subnanomolar | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | mtCA1 | 95.2 nM - 6.67 µM | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | mtCA2 | Low nanomolar range | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | mtCA3 | Poor inhibition | mdpi.com |

| Aryl hydrazide of N-acetylated sulfanilamide | mtCA 3 (Rv3273) | 127 nM - 2.12 µM | nih.gov |

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide array of compounds, including drugs and endogenous substances. mdpi.compicmonic.com Inhibition of specific CYP isoforms can be a desirable therapeutic strategy, particularly in cancer therapy where certain CYPs are involved in the bioactivation of procarcinogens or hormone synthesis. dntb.gov.uadergipark.org.tr

The human cytochrome P450 enzyme CYP1B1 plays a significant role in the metabolic activation of carcinogens and estrogens, making it a target in hormone-dependent cancers like breast cancer. dntb.gov.uadergipark.org.trdergipark.org.tr Research has explored sulfonamide-based compounds, including those with an indole core, as inhibitors of hCYP1B1. dntb.gov.uadergipark.org.tr

In one study, a series of 1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazones] were evaluated for their inhibitory activity against hCYP1B1. dergipark.org.trdergipark.org.tr The R2 trifluoromethoxy-substituted compound 7c emerged as the most potent inhibitor of hCYP1B1 with a half-maximal inhibitory concentration (IC₅₀) of 0.97 µM. dntb.gov.uadergipark.org.trdergipark.org.tr This compound was also found to inhibit hCYP19A1 (aromatase), suggesting its potential as a dual inhibitor for the treatment of hormone-dependent cancers. dntb.gov.uadergipark.org.trdergipark.org.tr Molecular docking studies indicated that the indole ring of these compounds positions itself near the heme group in the enzyme's active site, while the sulfonamide moiety forms hydrogen bonds with key amino acid residues, contributing to the inhibitory activity. dergipark.org.tr

| Compound | hCYP1B1 (IC₅₀, µM) | Reference |

|---|---|---|

| Compound 7c (R2 trifluoromethoxy-substituted 1H-indole-2,3-dione derivative) | 0.97 | dntb.gov.uadergipark.org.trdergipark.org.tr |

| Compound 7a | 1.08 | dergipark.org.tr |

| Compound 9e | 1.12 | dergipark.org.tr |

Cytochrome P450 (CYP) Enzyme Inhibition

hCYP19A1 (Aromatase) Inhibition

The enzyme aromatase (CYP19A1) is a key player in estrogen biosynthesis and a significant target in the treatment of hormone-dependent breast cancer. dergipark.org.trfrontiersin.org Inhibiting this enzyme reduces estrogen levels, which is crucial for managing these types of cancers. dergipark.org.trfrontiersin.org

A variety of indole-based compounds have been investigated for their potential as aromatase inhibitors. frontiersin.orgacs.org For instance, the approval of Zindoxifene, a potent anti-estrogen, has spurred interest in the indole nucleus for developing new aromatase inhibitors. frontiersin.org Research has shown that the position of substitutions on the indole ring is critical for inhibitory activity. frontiersin.org

Studies on indole aryl sulfonamides have demonstrated their effectiveness as aromatase inhibitors. frontiersin.orgresearchgate.net One of the most potent compounds in this class, featuring a substitution at the C-5 position of the indole ring, exhibited an IC₅₀ value of 0.16 µM. frontiersin.org In contrast, direct substitution of the aryl sulfonamide at the 3- or 6-position of the indole leads to a loss of potency. frontiersin.org

Further research into bis- and tris-indole derivatives with sulfonamide groups has identified a bis-indole derivative as the most potent, with an IC₅₀ value of 0.7 µM. frontiersin.org In another study, a series of 1H-indole-2,3-dione 3-thiosemicarbazones bearing a 3-sulfamoylphenyl moiety were evaluated. dergipark.org.tr Compounds in this series without methyl or ethyl substitutions at the 1-position of the indole ring showed potent aromatase inhibition. dergipark.org.tr Specifically, a derivative with a trifluoromethoxy group at the 5-position of the indole ring was a potent inhibitor of both hCYP1B1 (IC₅₀ = 0.97 μM) and hCYP19A1 (IC₅₀ = 6.46 μM). dergipark.org.trresearchgate.netdergipark.org.tr

More recent work has focused on creating dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS). frontiersin.org Two such indole-based hybrids demonstrated strong aromatase inhibition with IC₅₀ values of 10 nM and 12 nM, respectively. frontiersin.org Open-chain sulfonamide triazoles have also shown significant aromatase inhibitory potential, with IC₅₀ values ranging from 1.3 to 9.4 µM, and one notable compound displaying an IC₅₀ of 0.2 µM. mdpi.com

Table 1: Aromatase (hCYP19A1) Inhibitory Activity of Selected this compound Analogs

| Compound Type | Substitution Pattern | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indole Aryl Sulfonamide | Substitution at C-5 position | 0.16 | frontiersin.org |

| Bis-indole Sulfonamide | - | 0.7 | frontiersin.org |

| 1H-indole-2,3-dione 3-thiosemicarbazone derivative | 5-trifluoromethoxy | 6.46 | dergipark.org.trresearchgate.netdergipark.org.tr |

| Indole-based hybrid (dual aromatase/iNOS inhibitor) | - | 0.010 | frontiersin.org |

| Indole-based hybrid (dual aromatase/iNOS inhibitor) | - | 0.012 | frontiersin.org |

| Open-chain sulfonamide triazole | - | 0.2 | mdpi.com |

Tubulin Polymerization Inhibition

Tubulin inhibitors are a critical class of anticancer agents that interfere with the formation of microtubules, leading to cell cycle arrest and apoptosis. researchgate.netrsc.orgmdpi.com The colchicine (B1669291) binding site on tubulin is a key target for many of these inhibitors. researchgate.netnih.govcsic.es

Indole derivatives, particularly those with a sulfonamide scaffold, have emerged as potent tubulin polymerization inhibitors. researchgate.netrsc.org These compounds often bind to the colchicine site, disrupting microtubule dynamics. nih.govcsic.es For example, the sulfonamide analog ELR510444 demonstrates potent microtubule-disrupting activity by interacting with the colchicine binding site and has an IC₅₀ value of 9.0 nM in MDA-MB-435 cells. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the design of these inhibitors. researchgate.net The position of substituents on the indole ring is crucial; for instance, an aryl group at the 7-position of the indole ring shows a higher affinity for the colchicine binding site compared to substitutions at the 5- or 6-position. researchgate.net Additionally, a methoxy (B1213986) group at the para-position of the sulfonamide can enhance tubulin polymerization inhibitory activity. researchgate.net

Several studies have synthesized and evaluated novel indole-sulfonamide derivatives. In one study, a series of such compounds showed potent antiproliferative activity against four human cancer cell lines with IC₅₀ values ranging from 0.24 to 0.59 μM, and a tubulin assembly inhibition IC₅₀ of 1.82 μM. rsc.org Another study reported 45 new indolesulfonamide analogs with submicromolar to nanomolar antiproliferative IC₅₀ values against four human tumor cell lines. csic.es These compounds were found to inhibit tubulin polymerization both in vitro and in cells, leading to mitotic arrest and apoptosis. csic.es

Furthermore, hybrid molecules incorporating the sulfonamide moiety have shown promise. A thiazole-sulfonamide hybrid exhibited notable tubulin polymerization inhibition with an IC₅₀ value of 2.72 μM, comparable to the known inhibitor Combretastatin A-4 (CA-4). frontiersin.org Similarly, sulfanilamide-1,2,3-triazole hybrids have been designed, with one compound showing a tubulin polymerization inhibitory IC₅₀ of 2.41 μM. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of Selected this compound Analogs

| Compound Type | IC₅₀ (µM) for Tubulin Polymerization Inhibition | Reference |

|---|---|---|

| Indole derivative with sulfonamide scaffold (Compound 18) | 1.82 | rsc.org |

| Thiazole-sulfonamide hybrid (Compound 7) | 2.72 | frontiersin.org |

| Sulfanilamide-1,2,3-triazole hybrid (Compound 11f) | 2.41 | nih.gov |

NaV1.7 Inhibitory Activity

The voltage-gated sodium channel NaV1.7 is a well-validated target for the development of novel analgesics due to its critical role in human pain signaling. digitellinc.comelifesciences.orgnih.gov A significant number of potent and selective NaV1.7 inhibitors are based on the aryl sulfonamide scaffold. digitellinc.comnih.gov However, many of these have not shown significant clinical efficacy, prompting the exploration of new chemical scaffolds. digitellinc.com

Indole-based compounds have emerged as a promising alternative. Screening of acylsulfonamides identified a C3-cyclohexyl indole as a potent NaV1.7 inhibitor. researchgate.netnih.gov Further optimization, including the replacement of a furanyl ring with other heteroaryl moieties, led to analogs with hNaV1.7 IC₅₀ values below 50 nM. researchgate.netnih.gov Fluorine substitution further improved potency and isoform selectivity. researchgate.netnih.gov

A novel 1H-indole-3-propionamide inhibitor, WN2-R, was identified with an IC₅₀ of 24.7 ± 9.4 nM. digitellinc.comresearchgate.net This compound has a structure distinct from the aryl sulfonamide inhibitors and has shown impressive analgesic effects in various pain models in mice. digitellinc.comresearchgate.net

Other research efforts have focused on modifying existing structures. The replacement of a diaryl ether in a known inhibitor with an N-aryl indole led to the discovery of a compound with high in vitro potency against both human and mouse NaV1.7. researchgate.net The introduction of a 3-methyl group was found to be crucial for this high potency. researchgate.net

Additionally, a series of compounds combining an ethanoanthracene core with an aryl sulfonamide moiety were designed and synthesized. nih.gov One compound from this series potently inhibited NaV1.7 channels with an IC₅₀ of 0.64 ± 0.30 nmol/L and displayed high selectivity over the NaV1.5 channel. nih.gov

Table 3: NaV1.7 Inhibitory Activity of Selected this compound Analogs

| Compound Type | IC₅₀ | Reference |

|---|---|---|

| C3-cyclohexyl indole acylsulfonamide analog | < 50 nM | researchgate.netnih.gov |

| 1H-indole-3-propionamide (WN2-R) | 24.7 ± 9.4 nM | digitellinc.comresearchgate.net |

| Ethanoanthracene with aryl sulfonamide | 0.64 ± 0.30 nmol/L | nih.gov |

Other Enzyme Target Modulations

The versatile this compound scaffold and its analogs have been investigated for their modulatory effects on a variety of other enzyme targets beyond those previously detailed. The inherent chemical properties of the indole ring and the sulfonamide group allow for interactions with diverse biological molecules.

Carbonic Anhydrase Inhibition: Indisulam, an indole sulfonamide derivative, is recognized for its anticancer properties and also exhibits significant inhibitory activity against carbonic anhydrase. nih.gov Furthermore, indoline-5-sulfonamides have been developed as inhibitors of cancer-related carbonic anhydrases, such as CA IX. nih.gov

Kinase Inhibition: The structural features of complex sulfonamide compounds suggest their potential as kinase inhibitors or modulators of other enzymes involved in signal transduction pathways. ontosight.ai For instance, certain indole derivatives containing a morpholine (B109124) ring act as selective inhibitors of mTOR, a key kinase in cancer cell growth and proliferation. nih.gov

Dihydropteroate (B1496061) Synthase Inhibition: Sulfonamides are well-known for their antimicrobial action as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis. ontosight.ai

Tryptophan Synthase Inhibition: An indole sulfonamide derivative, GSK2, has been identified as an inhibitor of Mycobacterium tuberculosis tryptophan synthase (MtTrpAB), highlighting its potential as an anti-tubercular agent. nih.gov

Topoisomerase Inhibition: Indole derivatives have been found to modulate critical targets like topoisomerase, an enzyme involved in DNA replication and repair, contributing to their anticancer effects. researchgate.net

Anticancer Research

The this compound scaffold and its analogs have been the subject of extensive anticancer research due to their diverse biological activities. researchgate.netresearchgate.net These compounds can influence various cellular processes, including cell cycle progression, apoptosis, and the modulation of key enzymes involved in cancer development. tandfonline.com

Indole-sulfonamide hybrids, in particular, have demonstrated significant potential as anticancer agents. researchgate.net The rationale for developing these compounds often stems from the known anticancer properties of both the indole and sulfonamide moieties. tandfonline.com For example, E7070, a novel antitumor sulfonamide, acts by affecting the G1 phase of the cell cycle. tandfonline.com

The versatility of the indole nucleus has made it a "privileged scaffold" in the design of anticancer drugs. nih.gov Many natural and synthetic indole-based molecules have been discovered as promising anticancer agents, with some advancing to clinical use or evaluation. nih.gov The combination of the indole core with other heterocyclic rings, such as morpholine, has led to the development of potent inhibitors of targets like PI3Kinase and mTOR. nih.gov

Furthermore, the hybridization of sulfonamides with other pharmacophores, such as chalcones, has resulted in compounds with notable anticancer effects. researchgate.net The structure-activity relationship (SAR) studies of these hybrids often reveal that specific substitutions, such as halogens on the phenyl ring of the sulfonamide, are crucial for their anticancer activity. researchgate.net

Mechanisms of Anticancer Action

The anticancer properties of this compound and its derivatives are multifaceted, involving the disruption of key cellular processes essential for cancer cell survival and proliferation. These mechanisms include the regulation of the cell cycle, induction of programmed cell death (apoptosis), inhibition of new blood vessel formation that feeds tumors, and interference with cancer cell metabolism.

Cell Cycle Regulation and Apoptosis Induction

Indole sulfonamide analogs have demonstrated the ability to control cancer cell progression by targeting regulated cell death pathways and their associated signaling. nih.gov Apoptosis, a form of programmed cell death, is a crucial mechanism for eliminating cancerous cells, and its induction is a key strategy in cancer therapy.

Several studies have highlighted the pro-apoptotic effects of indole-based compounds. For instance, harmine, an indole alkaloid, induces apoptosis in breast cancer cells. nih.gov Similarly, evodiamine, another indole alkaloid, not only promotes apoptosis but also causes cell cycle arrest at the G2/M phase in liver cancer cell lines. nih.gov This is achieved by upregulating tumor suppressor proteins like p53 and Bax, while downregulating proteins that promote cell survival and division, such as Bcl-2, CyclinB1, and cdc2. nih.gov

One study on indole-based tambjamine analogs revealed their ability to induce apoptosis in lung cancer cells through the dysregulation of genes like BCL2 and BIRC5/survivin. aacrjournals.org This was confirmed by the activation of pro-apoptotic markers such as caspase-9, caspase-3, and PARP. aacrjournals.org Furthermore, these analogs caused a decrease in pro-survival Bcl-2 family proteins. aacrjournals.org

In another investigation, certain indole derivatives were found to induce apoptosis in MCF-7 and HepG2 cells, leading to cell cycle arrest at the G2/M and S phases, respectively. researchgate.net

The table below summarizes the effects of various indole analogs on cell cycle and apoptosis:

| Compound/Analog | Cancer Cell Line | Effect | Reference |

| Harmine | MDA-MB-231, MCF-7 (Breast) | Apoptosis induction | nih.gov |

| Evodiamine | HepG2, SMMC-7721 (Liver) | G2/M cell cycle arrest, Apoptosis induction | nih.gov |

| Tambjamine analogs | A549, DMS53, SW900, H460 (Lung) | Apoptosis induction | aacrjournals.org |

| Indole derivative 13b | MCF-7 (Breast), HepG2 (Liver) | G2/M and S phase cell cycle arrest, Apoptosis induction | researchgate.net |

| Spiro-indole analog (R = H, R1 = 4-NO2C6H5) | MCF-7 (Breast) | Antiproliferative, Induced apoptosis | mdpi.com |

| Indole conjugates (R = 2,4-Cl2 and 4-NO2) | MCF-7 (Breast) | Induced apoptosis | mdpi.com |

Inhibition of Tumor Angiogenesis (e.g., VEGFR-2 enzyme)

Tumor angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). nih.govnih.gov VEGFR-2 is a key transmembrane tyrosine kinase receptor that, when activated, promotes cell proliferation, division, motility, and adhesion, all of which are crucial for angiogenesis. nih.govmdpi.com Consequently, inhibiting the VEGFR-2 signaling cascade is a significant strategy in cancer treatment. mdpi.com

Small-molecule inhibitors targeting VEGFR-2 often work by competing with ATP at its binding site on the receptor's tyrosine kinase domain. mdpi.comwikipedia.org Several indole sulfonamide derivatives have been investigated for their VEGFR-2 inhibitory potential.

For example, a novel 1H-indole derivative (compound 7) was designed and shown to have a strong binding affinity for the VEGFR-2 enzyme, exhibiting an in vitro IC50 value of 25 nM, which was more potent than the standard drug sorafenib (B1663141) (35 nM). mdpi.com Molecular docking studies revealed that this compound forms a critical hydrogen bond with the Cys917 residue in the VEGFR-2 active site, similar to sorafenib. mdpi.com

Another study reported on a series of molecular hybrids of quinazoline (B50416) and benzenesulfonamide (B165840), where some compounds exhibited potent VEGFR-2 inhibition (82.55–90.09%). nih.gov Similarly, a pyridine-sulfonamide conjugate demonstrated excellent VEGFR-2 inhibitory activity with an IC50 of 3.62 µM, surpassing sorafenib (IC50 = 4.85 µM). nih.gov

The table below presents data on the VEGFR-2 inhibitory activity of various indole and sulfonamide analogs:

| Compound/Analog | VEGFR-2 IC50 | Reference |

| 1H-Indole derivative (compound 7) | 25 nM | mdpi.com |

| Pyridine-sulfonamide conjugate (compound 27) | 3.62 µM | nih.gov |

| 1,2,3-triazole and pyridine (B92270) derivative (compound 22) | 1.33 nM | nih.gov |

| 1,2,3-triazole and pyridine derivative (compound 23) | 1.63 nM | nih.gov |

| Indole-pyrimidine hybrid (compound 12c) | 0.83 µM | mdpi.com |

| Indole-pyrimidine hybrid (compound 14f) | 0.22 µM | mdpi.com |

| Pyrimidine (B1678525) derivative (compound 91b) | 0.53 µM | mdpi.com |

| Pyrimidine derivative (compound 91e) | 0.61 µM | mdpi.com |

Targeting Metabolic ATP Production in Cancer Cells

Cancer cells exhibit reprogrammed metabolism, often relying heavily on glycolysis for ATP production even in the presence of oxygen, a phenomenon known as the Warburg effect. unipi.it However, many cancer cells, including those of pancreatic cancer, also depend on mitochondrial oxidative phosphorylation (OXPHOS) for energy. nih.gov Therefore, targeting the metabolic processes of ATP production in cancer cells presents a promising therapeutic avenue.

A library of N-(1H-indol-6-ylmethyl)benzenesulfonamide analogs was synthesized and evaluated for their ability to inhibit mitochondrial ATP production in pancreatic cancer cells. nih.govresearchgate.net A rapid screening assay identified several compounds as potential metabolic inhibitors. nih.govresearchgate.net Six of these indolyl sulfonamides and four ester analogs displayed IC50 values below 5 µM against one or more pancreatic cancer cell lines. nih.govresearchgate.net

Further studies on N-(1H-indol-4-ylmethyl)benzenesulfonamide and N-(1H-indol-5-ylmethyl)benzenesulfonamide analogs also identified compounds that act as metabolic inhibitors of ATP production. nih.govresearchgate.net A rapid assay identified ten compounds as strong or moderate hits at a concentration of 3 µM. nih.govresearchgate.net Four of these compounds showed IC50 values of less than 1 µM in the absence of glucose, suggesting their potential role as OXPHOS inhibitors. nih.gov

Preclinical Efficacy Studies in Cancer Models

The anticancer potential of this compound analogs has been further validated in preclinical cancer models. For instance, a derivative of 1H-indole-3-sulfonamide with a trifluoromethyl group significantly inhibited tumor growth in xenograft models.

Novel indole-based tambjamine analogs have also shown significant therapeutic effects in both subcutaneous and orthotopic lung cancer mouse models. aacrjournals.org In a study involving indole-tetrazole coupled aromatic amides, compounds 7, 8, and 9 demonstrated significant anticancer activity against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines, with IC50 values ranging from 3.5 to 8.7 μM. mdpi.com

A series of hybrid molecules containing indole-thiazolidinedione-triazole moieties were evaluated against four human cancer cell lines. mdpi.com The most potent compound, 26, showed superior anticancer activity compared to the standard drug doxorubicin. mdpi.com

Furthermore, a novel indole derivative, compound 43, which acts as an LSD1 inhibitor, demonstrated a strong antitumor effect in A549 lung cancer xenograft models. mdpi.com Another study on indole triazole conjugates found that compounds 8a and 8l were effective against the DU145 prostate cancer cell line by interfering with tubulin polymerization. researchgate.net

The table below summarizes the preclinical efficacy of various indole analogs in different cancer models:

| Compound/Analog | Cancer Model | Outcome | Reference |

| 1H-indole-3-sulfonamide derivative | Xenograft models | Significant tumor growth inhibition | |

| Tambjamine analogs | Subcutaneous and orthotopic lung cancer mouse models | Significant therapeutic effect | aacrjournals.org |

| Indole-tetrazole amides (7, 8, 9) | MCF-7, A549, SKOV3 cell lines | Significant anticancer activity (IC50: 3.5-8.7 μM) | mdpi.com |

| Indole-thiazolidinedione-triazole (26) | HePG-2, HCT-116, PC-3, MCF-7 cell lines | Superior anticancer activity to doxorubicin | mdpi.com |

| Indole derivative (43) | A549 xenograft model | Strong antitumor effect | mdpi.com |

| Indole triazole conjugates (8a, 8l) | DU145 cell line | Cell cycle arrest at G2/M phase | researchgate.net |

Antiviral Activities

In addition to their anticancer properties, indole sulfonamides have also been investigated for their potential as antiviral agents.

Inhibition of Viral Replication

The indole scaffold is present in several compounds with known antiviral activity. nih.gov For instance, Arbidol, an indole derivative, is a broad-spectrum antiviral that inhibits the entry and replication of viruses like HCV. nih.gov

A study on a novel series of indole alkaloid derivatives demonstrated their ability to inhibit the replication of Dengue virus (DENV) and Zika virus (ZIKV). kuleuven.be Mechanism of action studies with two of these analogs showed that they suppress viral infection during the later stages of the replication cycle. kuleuven.be

Another study identified a tertiary aryl sulfonamide as an inhibitor of influenza A virus entry and replication. nih.gov This compound showed potent antiviral activity against diverse H1N1, H5N1, and H3N2 influenza viruses by targeting the hemagglutinin (HA) protein and preventing viral membrane fusion. nih.gov

Furthermore, indole acylsulfonamides have been synthesized and found to be significant inhibitors of the HCV NS5B polymerase, an enzyme essential for viral replication. raco.cat Some of these compounds displayed IC50 values in the low micromolar range. raco.cat N-(4'-(Indol-2-yl)phenyl) sulfonamides and 6-(indol-2-yl) pyridine-3-sulfonamides have also been identified as inhibitors of HCV replication. raco.cat

Gramine, an indole alkaloid, and its derivatives have shown anti-Tobacco Mosaic Virus (TMV) potential, possibly by inhibiting the assembly of the virus. mdpi.com

The table below details the antiviral activity of various indole sulfonamide analogs:

| Compound/Analog | Virus | Mechanism of Action | Reference |

| Indole alkaloid derivatives | Dengue virus (DENV), Zika virus (ZIKV) | Inhibition of viral replication | kuleuven.be |

| Tertiary aryl sulfonamide | Influenza A virus (H1N1, H5N1, H3N2) | Inhibition of viral entry and replication | nih.gov |

| Indole acylsulfonamides (14, 15, 16) | Hepatitis C virus (HCV) | Inhibition of NS5B polymerase (IC50: 0.018-0.039 µM) | raco.cat |

| N-(4'-(Indol-2-yl)phenyl) sulfonamide (19) | Hepatitis C virus (HCV) | Inhibition of HCV replication (EC50: 0.17 µM) | raco.cat |

| Gramine derivatives | Tobacco Mosaic Virus (TMV) | Inhibition of virus assembly | mdpi.com |

Anti-SARS-CoV-2 Activity

The global health crisis caused by SARS-CoV-2 spurred intensive research into new antiviral agents. Within this effort, indole-containing compounds have been investigated for their potential to inhibit the virus. researchgate.net While specific research on the direct anti-SARS-CoV-2 activity of this compound is not extensively detailed in the provided search results, the broader class of indole derivatives has shown promise. For instance, spirooxindoles, which feature a spirocyclic system involving an oxindole (B195798) core, have demonstrated antiviral properties against SARS-CoV-2. researchgate.net Some of these compounds have shown greater potency in inhibiting viral growth than reference drugs like chloroquine (B1663885) and hydroxychloroquine. researchgate.net Furthermore, repurposed drugs containing an indole scaffold, such as Arbidol (Umifenovir), have been utilized in some regions for their broad-spectrum antiviral activity, which includes activity against coronaviruses. nih.gov Arbidol functions by preventing the fusion of the viral lipid membrane with the host cell membrane. nih.gov The general interest in indole derivatives as potential SARS-CoV-2 inhibitors suggests a plausible area for future investigation of this compound and its analogs. researchgate.net

Antimicrobial and Anti-infective Research

The indole-sulfonamide scaffold is a recognized pharmacophore in the development of antimicrobial and anti-infective agents. acs.orgresearchgate.net Derivatives of this structural class have been explored for their efficacy against a variety of pathogens, including bacteria, fungi, and parasites. acs.orgresearchgate.net

Antibacterial Properties (e.g., Escherichia coli, Staphylococcus aureus)

Indole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsjournal.comchula.ac.th The mechanisms of action can include the disruption of bacterial cell membranes or the inhibition of essential enzymes. ijpsjournal.com

Research has shown that certain indole-sulfonamide derivatives exhibit activity against clinically relevant bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.netptfarm.pl For instance, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzene-sulfonamide analog have shown antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. ptfarm.pl In another study, newly synthesized indole-clubbed coumarin (B35378) compounds were screened for their antibacterial activity against S. aureus, with two compounds showing notable minimum inhibitory concentrations (MIC). mdpi.com Specifically, one of the active compounds had an MIC of 160 µg/mL against S. aureus. mdpi.com

The following table summarizes the antibacterial activity of selected indole-sulfonamide analogs:

| Compound/Analog | Target Bacteria | Activity/Finding |

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa, Escherichia coli | Showed antimicrobial activity at doses of 125, 250, and 500 µg. ptfarm.pl |

| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | Pseudomonas aeruginosa, Escherichia coli | Showed antimicrobial activity at doses of 125, 250, and 500 µg. ptfarm.pl |

| Indole-clubbed coumarin analog (4e) | Staphylococcus aureus | Exhibited a Minimum Inhibitory Concentration (MIC) of 160 µg/mL. mdpi.com |

| Indole-clubbed coumarin analog (4b) | Staphylococcus aureus | Exhibited a Minimum Inhibitory Concentration (MIC) of 350 µg/mL. mdpi.com |

Antifungal Properties (e.g., Candida species)

The antifungal potential of indole derivatives has been an active area of research. nih.gov Various analogs have been synthesized and tested against fungal pathogens like Candida species.

For example, a series of isoleucine substituted analogs with a secondary sulfonamide group were synthesized and showed good antifungal potential. tandfonline.com In another study, fluorinated chalcone (B49325) derivatives and a sulfonamide derivative were identified as the most effective compounds against C. albicans, with a minimum inhibitory concentration (MIC) value of 62.5 µg/ml. chemicalpapers.com Additionally, novel indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold were synthesized and evaluated for their antifungal activities against several plant pathogenic fungi. nih.gov

The table below presents findings on the antifungal activity of indole-sulfonamide analogs:

| Compound/Analog | Target Fungi | Activity/Finding |

| Fluorinated chalcone derivatives (3, 4, 5) | Candida albicans | Exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 µg/ml. chemicalpapers.com |

| Sulfonamide derivative (8) | Candida albicans | Exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 µg/ml. chemicalpapers.com |

| Indole Schiff base derivative (2j) | F. graminearum, F. oxysporum, F. moniliforme, C. lunata, P. p. var. nicotianae | Showed high inhibition rates against various fungi, including 81.9% against C. lunata. nih.gov |

| Indole Schiff base derivative (2q) | C. lunata | Exhibited a high inhibition rate of 83.7%. nih.gov |

Antimalarial Properties (e.g., P. falciparum)

Indole and sulfonamide moieties are both recognized for their antimalarial potential. acs.orgnih.gov Consequently, indole-sulfonamide derivatives have been investigated as potential treatments for malaria, caused by the parasite Plasmodium falciparum. acs.orgresearchgate.netnih.gov

A study involving a library of 44 indole-sulfonamide derivatives revealed that while monoindoles were inactive, most of the bisindole and trisindole derivatives displayed antimalarial activity against the K1 multidrug-resistant strain of P. falciparum. nih.gov The half-maximal inhibitory concentration (IC50) values for these active compounds ranged from 2.79 to 8.17 μM. nih.gov The most potent compound in this series was a 4-OCH3 derivative of a bisindole, with an IC50 of 2.79 μM. nih.gov Another study reported on a novel series of adamantyl/cycloheptyl indoleamide derivatives bearing sulfonamide and triazole pharmacophores, with some compounds showing promising activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net

Key findings on the antimalarial activity of indole-sulfonamide analogs are summarized below:

| Compound/Analog | P. falciparum Strain(s) | IC50 Value |

| 4-OCH3 bisindole derivative (11) | K1 (multidrug-resistant) | 2.79 μM nih.govacs.orgnih.gov |

| Bisindole and trisindole derivatives (general) | K1 (multidrug-resistant) | 2.79–8.17 μM nih.gov |

| Adamantyl/cycloheptyl indoleamide-sulfonamide derivative (22) | Pf3D7 (CQ-sensitive) & PfK1 (CQ-resistant) | 1.87 μM & 1.69 μM, respectively researchgate.net |

| Adamantyl/cycloheptyl indoleamide-sulfonamide derivative (24) | Pf3D7 (CQ-sensitive) & PfK1 (CQ-resistant) | 1.93 μM & 2.12 μM, respectively researchgate.net |

| Adamantyl/cycloheptyl indoleamide-sulfonamide derivative (26) | Pf3D7 (CQ-sensitive) & PfK1 (CQ-resistant) | 2.00 μM & 1.60 μM, respectively researchgate.net |

| Adamantyl/cycloheptyl indoleamide-sulfonamide derivative (30) | Pf3D7 (CQ-sensitive) & PfK1 (CQ-resistant) | 2.17 μM & 2.19 μM, respectively researchgate.net |

Anti-Trypanosomal Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another area where indole-sulfonamide derivatives have been explored for therapeutic potential. One study focused on the optimization of 1H-indole-2-carboxamides, which included analogs with sulfonamide groups, for their activity against T. cruzi. acs.org While early lead compounds showed some limitations, the research demonstrated that modifications to the sulfonamide group could modulate potency and pharmacokinetic properties. acs.org In a separate study, FDA-approved sulfonamide-based drugs were investigated for their trypanocidal activity, with some showing significant efficacy against different stages of T. cruzi. nih.govresearchgate.net For example, acetohexamide (B1666498) displayed notable activity against all three developmental stages of the NINOA strain of the parasite. nih.govresearchgate.net

The following table highlights the anti-trypanosomal activity of certain sulfonamide-containing compounds:

| Compound/Analog | T. cruzi Strain/Stage | IC50 Value |

| Acetohexamide (Ace) | NINOA strain (epimastigotes) | 6.5 μM nih.govresearchgate.net |

| Acetohexamide (Ace) | NINOA strain (trypomastigotes) | 46.5 μM nih.govresearchgate.net |

| Acetohexamide (Ace) | NINOA strain (amastigotes) | 46.0 μM nih.govresearchgate.net |

| Gliclazide (Glic) | A1 strain (epimastigotes) | 10.7 μM nih.gov |

| Gliclazide (Glic) | A1 strain (amastigotes) | 12.3 μM nih.gov |

| Tolbutamide (Tol) | NINOA strain (epimastigotes) | 8.5 μM nih.gov |

| Tolbutamide (Tol) | NINOA strain (trypomastigotes) | 9.8 μM nih.gov |

Anti-inflammatory Research

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a well-known example of an indole-containing nonsteroidal anti-inflammatory drug (NSAID). ijpsjournal.comnih.gov The anti-inflammatory effects of some indole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. ijpsjournal.com

Research into the anti-inflammatory potential of this compound and its analogs is ongoing. Studies have shown that some indole derivatives can modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. nih.gov For example, this compound (specifically referred to as INH 2 in one study) was identified as an inhibitor of cAMP-activated apical chloride current in human colonic epithelial cell lines, a process relevant to secretory diarrhea which can have an inflammatory component. researchgate.netresearchgate.netjst.go.jp The inhibitory constant (Ki) for this compound was 20 µM. researchgate.netresearchgate.netjst.go.jp Furthermore, the potential for ATP-citrate lyase (ACLY) inhibitors, which can include indole-7-sulfonamide structures, to possess anti-inflammatory properties is also being explored. google.com

Neuropharmacological Research

The indole nucleus is a significant pharmacophore in the development of new drugs targeting the central nervous system. Analogs of this compound have been a particular focus of neuropharmacological research, especially in the areas of 5-HT6 receptor antagonism and analgesic properties.

The 5-HT6 receptor, primarily located in the brain, has emerged as a promising target for the treatment of cognitive dysfunction and affective disorders. nih.gov A significant body of research has focused on developing selective 5-HT6 receptor antagonists based on the indole sulfonamide scaffold.

A series of N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl ethane-1,2-diamines and N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl propane-1,3-diamines were synthesized and found to be potent 5-HT6 receptor antagonists, with Kb values ranging from 1.8 to 60 nM. tandfonline.com The lead compound from this series, 9y , demonstrated favorable pharmacokinetic properties and was active in animal models of cognition. tandfonline.com

Further research led to the identification of highly potent and selective 5-HT6 receptor antagonists among N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives. nih.gov One of the most promising compounds, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline (compound 25), demonstrated significant pro-cognitive and antidepressant-like properties in animal models. nih.govnih.gov This compound was found to be more potent than the comparator, SB-742457, in the forced swim test, a model for antidepressant activity. nih.gov

Other indole-related structures have also shown affinity for the 5-HT6 receptor. For instance, PMDT (Ki = 20 nM) was identified as a 5-HT6 receptor antagonist. nih.govunc.edu The incorporation of a sulfonamide moiety at the 5-position of tryptamine (B22526) has yielded compounds with a range of activities, from antagonist to full agonist. nih.govunc.edu

Table 1: 5-HT6 Receptor Antagonist Activity of this compound Analogs

| Compound/Analog | Receptor Binding Affinity (Ki or Kb) | Functional Activity | Reference |

|---|---|---|---|

| N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl ethane-1,2-diamines | 1.8–60 nM (Kb) | Antagonist | tandfonline.com |

| N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl propane-1,3-diamines | 1.8–60 nM (Kb) | Antagonist | tandfonline.com |

| 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline | --- | Antagonist | nih.govnih.gov |

| PMDT | 20 nM (Ki) | Antagonist | nih.govunc.edu |

| 3-Benzenesulfonyl-7-piperazin-1-yl-IH-indole | 9.28 (pKi) | Antagonist | google.com |

| 3-Benzenesulfonyl-2-methyl-7-piperazin-1-yl-1H-indole | 9.47 (pKi) | Antagonist | google.com |

| PUC-10 | 14.6 nM (Ki) | Antagonist | researchgate.net |

| PUC-55 | 37.5 nM (Ki) | Antagonist | researchgate.net |

The search for novel, non-opioid analgesics has led to the investigation of compounds that selectively inhibit the NaV1.7 sodium channel, a key player in pain signaling. researchgate.netresearchgate.net Indole and indazole-based acylsulfonamides have emerged as a promising class of NaV1.7 inhibitors.

Screening of a compound library identified the C3-cyclohexyl indole 6 as a potent NaV1.7 inhibitor. nih.gov Subsequent optimization led to the discovery of analogs with hNaV1.7 IC50 values under 50 nM. nih.gov Specifically, fluorine substitution of a truncated analog resulted in compound 34 , which exhibited improved potency and selectivity. nih.gov An inverted indole, compound 36 , also maintained good activity and possessed favorable drug-like properties. nih.gov

Another study identified a series of 3-aryl indole and indazole derivatives as potent and selective NaV1.7 inhibitors. Compound 29 from this series was found to be effective in mouse models of inflammatory and neuropathic pain. researchgate.net Furthermore, an indole sulfonamide hybrid, compound 31 , also demonstrated efficacy in several mouse models of neuropathic pain. researchgate.net

Table 2: Analgesic Properties of this compound Analogs

| Compound/Analog | Target | Activity | In Vivo Efficacy | Reference |

|---|---|---|---|---|

| C3-cyclohexyl indole 6 | NaV1.7 | Potent Inhibitor | --- | nih.gov |

| Compound 34 | NaV1.7 | Improved Potency and Selectivity (IC50 < 50 nM) | --- | nih.gov |

| Compound 36 | NaV1.7 | Good Activity | --- | nih.gov |

| Compound 29 | NaV1.7 | Potent and Selective Inhibitor | Efficacious in mouse models of inflammatory and neuropathic pain | researchgate.net |

| Indole sulfonamide hybrid 31 | NaV1.7 | Potent Inhibitor | Efficacious in several mouse models of neuropathic pain | researchgate.net |

5-HT6 Receptor Antagonism

Other Biological Activities

Beyond neuropharmacology, indole sulfonamide derivatives have been explored for their potential in treating metabolic disorders.

Indole-based sulfonamides have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.netcolab.ws Inhibition of these enzymes can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.

A series of indole-based sulfonamide derivatives were synthesized and screened for their inhibitory activity against these enzymes. researchgate.netcolab.ws Several analogs demonstrated significant inhibitory potential, with IC50 values in the low micromolar range. researchgate.netcolab.ws Notably, analogs 5 and 8 were identified as the most potent inhibitors in the series, with IC50 values of 1.10 ± 0.10 µM and 1.20 ± 0.10 µM against α-glucosidase, and 0.40 ± 0.10 µM and 0.70 ± 0.10 µM against α-amylase, respectively. researchgate.netcolab.ws The structure-activity relationship studies indicated that the substitution pattern on the phenyl ring plays a crucial role in their inhibitory activity. researchgate.netcolab.ws

Table 3: Antidiabetic Activity of Indole-Based Sulfonamide Derivatives

| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Analog 5 | α-glucosidase | 1.10 ± 0.10 | researchgate.netcolab.ws |

| α-amylase | 0.40 ± 0.10 | researchgate.netcolab.ws | |

| Analog 8 | α-glucosidase | 1.20 ± 0.10 | researchgate.netcolab.ws |

| α-amylase | 0.70 ± 0.10 | researchgate.netcolab.ws |

Sulfonamide-based compounds have a long history of use as diuretics. researchgate.netajchem-b.com This activity, along with potential anti-obesity effects, has been explored in quinoxaline (B1680401) sulfonamide derivatives. mdpi.com While specific studies focusing solely on this compound for these properties are less common, the broader class of sulfonamides is recognized for these therapeutic applications. researchgate.netajchem-b.com Carbonic anhydrase inhibitors, a class that includes many sulfonamides, are known to have diuretic effects. nih.govresearchgate.net The investigation into the diuretic and anti-obesity potential of specific indole sulfonamide analogs represents an area for future research.

Structure Activity Relationship Sar Studies and Drug Design

Key Structural Features Influencing Biological Activity

The biological activity of 1H-indole-7-sulfonamide derivatives is highly dependent on the specific molecular architecture. Key features, including the sulfonamide group, substitutions on the indole (B1671886) ring, and modifications at the indole nitrogen, all play critical roles in modulating the pharmacological profile of these compounds. nih.govnih.gov

The sulfonamide group (-SO₂NH₂) is a crucial pharmacophore in a wide array of biologically active molecules. mdpi.comajchem-b.com It is often considered a bioisostere for a carboxylic acid group, offering advantages such as improved metabolic stability and better passive diffusion across biological membranes. mdpi.com In the context of the this compound scaffold, this moiety is fundamental to the compound's interaction with biological targets.

Research has shown that the sulfonamide group's oxygen atoms can act as hydrogen bond acceptors, forming critical interactions with amino acid residues like arginine and lysine (B10760008) in the active sites of target proteins. nih.gov The secondary amide of the sulfonamide is often crucial for activity; methylating it can lead to a decrease in potency. acs.org The sulfonamide moiety's ability to engage in these specific hydrogen bonding patterns is a recurring theme in the design of potent inhibitors. researchgate.netmdpi.com For instance, in a series of IKKβ inhibitors, the sulfonamide oxygens were hypothesized to form a hydrogen bond with Lys106 and/or Asp103. nih.gov Furthermore, replacing the carboxamide at the 7-position of an indole ring with a methanesulfonamide (B31651) resulted in a decrease in alpha-1 adrenoceptor agonist activity, but importantly, it retained selectivity. nih.gov This highlights the sulfonamide group's significant role in defining not just the potency but also the selectivity profile of the molecule. nih.gov

Substitutions at various positions on the indole ring have a profound impact on the biological activity of this compound derivatives. The indole ring itself is an electron-rich heterocycle, with the C-3 position being the most common site for electrophilic substitution. bhu.ac.insci-hub.seimpactfactor.org

C-3 Position: This position is frequently modified to enhance potency. In a series of IKKβ inhibitors, a C-3 sulfonamide was identified as a key element for high binding affinity. nih.gov Optimization of the C-3 substituent led to compounds with improved ligand efficiency and robust in vivo activity. nih.gov For example, replacing a ketone at this position with a more metabolically stable cyclic sulfone maintained good potency. nih.gov

C-5 Position: The C-5 position is often substituted with aromatic groups that can fit into hydrophobic pockets of the target enzyme. nih.gov In the development of IKKβ inhibitors, a C-5 aromatic group was found to be important for high binding affinity by occupying a hydrophobic region of the ATP binding site. nih.gov

C-7 Position: The placement of the sulfonamide or a related group at the C-7 position is a defining feature of this class of compounds. SAR studies on alpha-1 adrenoceptor agonists revealed that having a carboxamide at the C-7 position was optimal for activity. nih.gov When this carboxamide was removed, there was a significant decrease in activity and a loss of selectivity. nih.gov

The interplay between these substitution patterns is crucial for achieving the desired pharmacological effect. The following table summarizes the impact of various substitutions on the activity of indole-7-carboxamide derivatives as IKKβ inhibitors.

| Compound ID | C-3 Substituent | C-5 Substituent | IKKβ pIC₅₀ |

| 1 | Piperidine sulfonamide | 2-MeO-Ph | 7.0 |

| 14 | Cyclopentanone | 2-MeO-Ph | 6.5 |

| 21 | Cyclic sulfone | 2-MeO-Ph | 6.6 |

| 24 | 4-Sulfone (6-membered ring) | 2-Cl-Ph | 7.1 |

| (R)-28 | (R)-3-Me-4-sulfone (6-membered ring) | 2-Cl-Ph | 7.2 |

Data sourced from a study on 3,5-disubstituted-indole-7-carboxamides as IKKβ inhibitors. nih.gov

The hydrogen atom on the indole nitrogen (N-1 position) is acidic and can participate in hydrogen bonding. impactfactor.org Its substitution or lack thereof can significantly influence biological activity. In many cases, an unsubstituted indole nitrogen is crucial for forming a hydrogen bond with the target protein, contributing to high-affinity binding. nih.gov For instance, in a series of alpha-1 adrenoceptor agonists, an unsubstituted indole nitrogen was required for optimal activity. nih.gov Similarly, SAR studies for IKKβ inhibitors proposed a key interaction between the indole NH and the backbone of the enzyme. nih.gov

Importance of Indole Ring Substitutions (e.g., C-3, C-5, C-7)

Rational Drug Design Approaches

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of known ligands to create more potent and selective drugs. rigaku.com Both ligand-based and structure-based methods have been employed in the development of indole sulfonamide derivatives. nih.govresearchgate.net

When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes a valuable approach. nih.gov This method relies on the analysis of a set of molecules known to interact with the target to develop a pharmacophore model. A pharmacophore model defines the essential steric and electronic features required for a molecule to be active.

For example, a pharmacophore model for EP3 receptor antagonists was developed based on its natural ligand, PGE₂. nih.gov This model guided the design of a novel series of 1,7-disubstituted indole sulfonamides, leading to the synthesis of potent and selective antagonists. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models, a key component of ligand-based design, have been used to identify the key chemical properties governing the anticancer and antimalarial activities of indole-sulfonamide derivatives. acs.orgacs.org These models can then be used to virtually screen and design new compounds with potentially improved activity. acs.org

When a high-resolution 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy (cryo-EM), structure-based drug design (SBDD) can be a powerful tool. rigaku.comnih.govhilarispublisher.com SBDD allows for the direct visualization of how a ligand binds to its target, enabling the rational design of modifications to improve binding affinity and selectivity. rigaku.comelifesciences.org

The process involves obtaining the crystal structure of the target protein in complex with an inhibitor. rigaku.comhilarispublisher.com This structural information reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. researchgate.net Medicinal chemists can then use this information to design new analogs that optimize these interactions. For example, the SBDD approach was instrumental in understanding how a series of indole-7-carboxamides bind to IKKβ, revealing a tridentate interaction with specific amino acids and guiding the optimization of the C-3 substituent. nih.gov The use of X-ray crystallography has been pivotal in designing inhibitors for numerous targets by providing precise details of the ligand binding sites. nih.govhilarispublisher.comelifesciences.org

Ligand-Based Drug Design

Combinatorial Chemistry and Library Synthesis for Activity Screening

The this compound scaffold and its isomers are valuable starting points in drug discovery. To efficiently explore the chemical space around this core and identify novel bioactive agents, researchers employ combinatorial chemistry and library synthesis techniques. These approaches allow for the rapid generation of a large number of structurally related analogs, which can then be subjected to high-throughput screening to identify compounds with desired biological activities.

The synthesis of compound libraries based on the indole sulfonamide framework typically involves modifying various positions of the indole ring and the sulfonamide group. By systematically introducing a diverse range of substituents, medicinal chemists can probe the structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability.

Research Findings from Library Screening

Several studies have demonstrated the utility of synthesizing and screening libraries of indole sulfonamide derivatives against various biological targets. These efforts have led to the identification of promising hit compounds for a range of therapeutic areas.

Anticancer and Antimalarial Activities:

A library of 44 indole-sulfonamide derivatives was synthesized and evaluated for its cytotoxic effects against four human cancer cell lines and for its antimalarial activity against Plasmodium falciparum. acs.org The library included mono-, bis-, and tris-indole derivatives with various substituents. The screening revealed that most of the compounds exhibited notable activity against the MOLT-3 leukemia cell line. acs.org Interestingly, bis-indole derivatives containing a hydroxyl group showed cytotoxic activity against the HepG2 liver cancer cell line, with some compounds being more potent than the reference drug, etoposide. acs.org For instance, the bis-indole derivative 30 , featuring a 4-trifluoromethyl substituent, was the most potent against HepG2 cells. acs.org In the antimalarial screening, while the mono-indole derivatives were inactive, most of the bis- and tris-indole compounds displayed activity against a multidrug-resistant strain of P. falciparum. acs.org

| Compound Series | Number of Compounds | Screening Target | Key Findings | Reference |

|---|---|---|---|---|

| Monoindoles (Series A) | 9 | Antimalarial (P. falciparum) | Inactive | acs.org |

| Bisindoles (Series B-I) | 30 | Antimalarial (P. falciparum) | Most compounds active (IC50 range: 2.79–8.17 μM) | acs.org |

| Trisindoles (Series J) | 5 | Antimalarial (P. falciparum) | Active (IC50 range: 2.79–8.17 μM) | acs.org |

| Hydroxyl-containing bisindoles (Series H and I) | 13 | Anticancer (HepG2 cell line) | All active (IC50 range: 7.37–26.00 μM) | acs.org |

Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer:

In an effort to develop new treatments for pancreatic cancer, a library of 26 indolyl sulfonamides, along with 12 amide and ester analogs based on the 6-indolyl framework, was synthesized. nih.gov The compounds were screened for their ability to act as metabolic inhibitors of ATP production. nih.gov The screening identified six indolyl sulfonamide compounds with IC₅₀ values below 5 μM against one or more pancreatic cancer cell lines. nih.gov This study highlights a targeted approach where a library was designed to interfere with a specific cellular process crucial for cancer cell survival. nih.govresearchgate.net

Anti-Trypanosoma cruzi Activity: